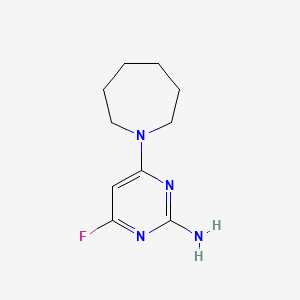

4-Azepan-1-yl-6-Fluoropyrimidin-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine is a heterocyclic compound that contains both azepane and pyrimidine rings

Wissenschaftliche Forschungsanwendungen

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine typically involves the reaction of azepane with 6-fluoropyrimidin-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with 6-fluoropyrimidin-2-amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wirkmechanismus

The mechanism of action of 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Azepan-1-yl)benzaldehyde

- 4-(1-Azepanyl)butylamine dihydrochloride

- 1-Azepan-1-Yl-2-Phenyl-2-(4-Thioxo-1,4-Dihydro-Pyrazolo[3,4-D]Pyrimidin-5-Yl)Ethanone

Uniqueness

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine is unique due to the presence of both azepane and fluoropyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in research and industry.

Biologische Aktivität

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antipsychotic Activity

Research has indicated that compounds similar to 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine may exhibit atypical antipsychotic properties. For instance, related piperazine derivatives have shown potential in modulating dopaminergic activity through indirect mechanisms. A notable study highlighted a compound that did not induce catalepsy in rats and effectively reversed the effects of neuroleptic agents, suggesting a favorable side effect profile for atypical antipsychotics .

Dopaminergic Modulation

The mechanism by which 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine may exert its effects involves modulation of dopamine receptors. The compound's structural characteristics suggest it could interact with various receptor sites, including sigma binding sites, which are implicated in mood regulation and psychotic disorders .

Inhibition of Tyrosinase

The inhibition of tyrosinase by structurally related compounds suggests that 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine could similarly inhibit this enzyme. The binding affinity and kinetic properties would need to be evaluated through experimental assays to confirm this hypothesis.

Study on Atypical Antipsychotic Agents

In a comparative study involving various piperazine derivatives, one compound demonstrated enhanced efficacy in reducing conditioned avoidance responses in rats without the sedative effects commonly associated with traditional antipsychotics. This suggests a promising avenue for further research into the therapeutic applications of compounds like 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine .

Tyrosinase Inhibitor Development

A series of experiments evaluated the inhibitory effects of several piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that modifications to the piperazine structure could significantly enhance inhibitory potency, with some compounds achieving IC50 values in the low micromolar range . This highlights the potential for developing effective skin-lightening agents based on similar chemical scaffolds.

Data Table: Biological Activity Overview

| Activity | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antipsychotic | BMS 181100 (related structure) | Not specified | Dopaminergic modulation |

| Tyrosinase inhibition | 4-(4-Fluorobenzyl)piperazine | 0.18 | Competitive inhibition |

| Kojic Acid | 17.76 | Standard reference |

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)-6-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4/c11-8-7-9(14-10(12)13-8)15-5-3-1-2-4-6-15/h7H,1-6H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBXAJJFSSIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.